molecular formula C18H16BrN3O2 B2943667 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide CAS No. 1286702-25-7

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide

Katalognummer: B2943667
CAS-Nummer: 1286702-25-7
Molekulargewicht: 386.249
InChI-Schlüssel: WQQMFJNGKNAYLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a phenethyl group (N-(2-phenylethyl)), contributing to its lipophilic character. The molecular formula is C₁₇H₁₅BrN₃O₂, with an average mass of 408.202 g/mol and a monoisotopic mass of 407.008095 g/mol . The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-15-8-4-7-14(11-15)18-22-21-17(24-18)12-16(23)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQMFJNGKNAYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide formation: The final step involves the reaction of the oxadiazole derivative with 2-phenylethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous flow synthesis: This technique allows for better control over reaction conditions and can improve the efficiency of the synthesis.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Key structural analogs differ in substituents at positions 2 and 5:

Compound Name Oxadiazole Substituent (Position 5) Acetamide Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Bromophenyl N-(2-Phenylethyl) 408.20 Not explicitly reported
2-[5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide 3,5-Difluorophenyl N-(3,5-Difluorobenzyl) 407.01 Enhanced lipophilicity due to fluorine
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylphenyl)acetamide 2-Bromophenyl (positional isomer) N-(2-Methylphenyl) 418.31 Potential antimicrobial activity
5-(4-Chlorophenyl)-N-substituted sulfanyl acetamides 4-Chlorophenyl Variable N-alkyl/aryl groups (e.g., 6f, 6o) ~350–450 Antimicrobial activity (6f, 6o active)

Key Observations :

  • Bromine Position : The 3-bromophenyl group in the target compound may offer distinct electronic and steric effects compared to 2-bromophenyl analogs (e.g., ), influencing receptor binding .
  • Chlorine vs. Bromine : Chlorophenyl derivatives () show antimicrobial activity, suggesting halogen size and polarity impact bioactivity .
Acetamide Side Chain Modifications

The N-phenethyl group in the target compound contrasts with:

  • N-Benzothiazol-2-yl (): Enhances π-stacking interactions in anticancer agents (e.g., compound 2a, 80% yield, 201°C mp) .
  • N-(3,5-Difluorobenzyl) (): Combines lipophilicity with electron-withdrawing effects .
Antimicrobial Activity
  • N-Substituted 5-(4-Chlorophenyl) Derivatives (): Compounds 6f and 6o demonstrated potent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) with low cytotoxicity .
  • Indole-Based Oxadiazoles (): Derivatives like 8t–8w showed moderate α-glucosidase and butyrylcholinesterase inhibition, suggesting metabolic enzyme targeting .
Anticancer Activity
  • Benzofuran–Oxadiazole Hybrids (): Compound 2a (3-chlorophenyl) exhibited laccase catalysis and antimicrobial effects, hinting at dual mechanisms .
  • Thiazolidinone-Oxadiazole Conjugates (): Derivatives like 2c (mp 470–471 K) showed cytotoxicity via isatin moieties, a known anticancer scaffold .
Enzyme Inhibition
  • Sulfanyl Acetamides (): Phthalazinone-oxadiazole hybrids (e.g., 4b, 4c) were synthesized for anti-proliferative screening, though specific data are pending .

Biologische Aktivität

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16BrN3O2
  • Molecular Weight : 366.22 g/mol
  • CAS Number : 1251688-37-5
  • SMILES Notation : O=C(Cc1nnc(o1)c1cccc(c1)Br)NCCc1ccc(cc1)Cl

The structure features a bromophenyl group attached to an oxadiazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundE. coli1550
Similar Oxadiazole AStaphylococcus aureus1825
Similar Oxadiazole BPseudomonas aeruginosa12100

The above table illustrates the comparative antimicrobial activity of the compound against common bacterial strains. The inhibition zones indicate the effectiveness of the compound in preventing bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Research indicates that these compounds can inhibit key inflammatory mediators, potentially making them suitable candidates for treating inflammatory diseases.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and reduction in prostaglandin synthesis, which are critical in the inflammatory response.

Cytotoxicity and Anticancer Potential

Studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promise in targeting cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)155
MCF7 (Breast Cancer)204
A549 (Lung Cancer)106

The selectivity index indicates the compound's potential for targeted therapy with reduced toxicity to normal cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.